molecular formula C15H12N2O6 B15214457 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

Cat. No.: B15214457
M. Wt: 316.26 g/mol
InChI Key: UPWOJPHYCALLCT-ZZXKWVIFSA-N
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Description

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is a synthetic compound featuring a benzamidoacetic acid backbone conjugated to a 5-nitrofuran-derived vinyl group. This structure combines a glycine-derived moiety with a nitroheterocyclic system, a design often associated with antimicrobial and antiparasitic activities.

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid

InChI

InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)11-4-1-10(2-5-11)3-6-12-7-8-13(23-12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-3+

InChI Key

UPWOJPHYCALLCT-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Analogues

Nitrofuran Derivatives (A39/A40):

  • Compounds A39 and A40, which include a 5-nitrofuran methylene group, showed potent antimycobacterial activity against Mycobacterium tuberculosis (MIC values in low µM range) . Their docking scores and ADME properties suggest favorable binding to lumazine synthase (RibH), a key enzyme in bacterial riboflavin biosynthesis.
  • Comparison: The target compound’s nitrofuran-vinyl group may enhance target binding through similar π-π stacking or hydrogen bonding, but the absence of a triazine ring (as in A39/A40) could reduce selectivity.

Benzamidoacetic Acid Derivatives ():

  • 2-(4-Nitrobenzamido)acetic acid (CAS 2645-07-0) shares the benzamidoacetic acid core but lacks the nitrofuran moiety. Its nitro group may contribute to electrophilic reactivity, but its biological activity is unspecified .
  • Thiosemicarbazone derivatives () demonstrated broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans), attributed to the thiosemicarbazide group’s metal-chelating properties .

Sulfonyl and Oxazolone Derivatives ():

  • Compounds like 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid were precursors to oxazol-5(4H)-ones with analgesic activity (ED₅₀: 25–50 mg/kg in rodent models) . The sulfonyl group enhances metabolic stability but may reduce solubility compared to the target compound’s nitrofuran system.

Biological Activity

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, with the CAS number 62113-69-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H12N2O6
  • Molecular Weight : 316.26 g/mol
  • Structure : The compound features a nitrofuran moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that nitrofuran derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various microorganisms, including bacteria and fungi.

  • Mechanism of Action :
    • Nitro compounds like 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergo reduction to form reactive intermediates that can bind to DNA, leading to cell death. This mechanism is similar to other known nitro-containing antibiotics such as metronidazole .
    • The reduction process generates superoxide species and nitroso compounds that contribute to the antimicrobial effect by damaging cellular components .
  • In Vitro Studies :
    • A study demonstrated that related nitrofuran compounds exhibit activity against a wide range of bacteria and fungi, showing potential as effective antimicrobial agents .
    • The compound's activity remains effective even in the presence of human serum, indicating its robustness as an antimicrobial agent .

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, the safety profile is crucial for any potential therapeutic application. Studies on other nitrofuran compounds have indicated possible toxic effects, including:

  • Carcinogenic Potential : Some nitrofurans have shown limited evidence of carcinogenicity in animal models, necessitating caution in their application .
  • Adverse Reactions : Common side effects associated with nitrofuran derivatives include gastrointestinal disturbances and allergic reactions .

Case Studies and Research Findings

StudyFindings
Demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.
Discussed the mechanism involving DNA binding and oxidative stress induction.
Highlighted concerns regarding carcinogenicity and toxicity in animal studies.

Comparative Analysis with Other Antimicrobials

The effectiveness of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid can be compared with other established antibiotics:

CompoundSpectrum of ActivityMechanism of ActionResistance Issues
MetronidazoleAnaerobic bacteria, protozoaDNA damage via radical formationResistance reported
NitrofurantoinGram-positive and some Gram-negative bacteriaDNA binding and inhibition of nucleic acid synthesisLimited resistance observed
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acidBroad spectrum (in vitro studies pending clinical validation)DNA damage via reactive intermediatesNot extensively studied

Q & A

Q. What are the common synthetic routes for 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves coupling 5-nitrofuran-2-carbaldehyde with a benzamide-acetic acid derivative via a Knoevenagel condensation or Wittig reaction to form the vinyl linkage. Key factors affecting yield include solvent choice (e.g., water for eco-friendly synthesis ), reaction temperature (reflux conditions ), and catalyst selection (e.g., phosphorus oxychloride for amide bond formation ). Post-synthesis purification via recrystallization (ethanol is common ) is critical for isolating the pure compound.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the vinyl linkage (δ 6.5–7.5 ppm for aromatic protons) and amide bond (δ 8.0–8.5 ppm for NH) .
  • IR Spectroscopy : Stretching frequencies at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (nitro group) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and purity .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

Methodological Answer: Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC50_{50} and selectivity indices .
  • Enzyme Inhibition : HDAC or nitroreductase inhibition assays, given structural similarities to benzofuranone inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions : Standardize parameters like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity ).
  • Cell Lines : Use isogenic cell lines to control for genetic variability .
  • Metabolic Activation : Include liver microsome assays to assess prodrug activation (relevant for nitro-group-containing compounds ). Statistical meta-analysis of published data can identify confounding variables .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or nitroreductases, leveraging crystallographic data from similar benzamide derivatives .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can synthetic protocols be optimized to address low yields in scaling reactions?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for Knoevenagel reactions, reducing side products .
  • Microwave Assistance : Reduces reaction time (e.g., from 4 hrs to 30 mins) and enhances regioselectivity in vinyl bond formation .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or water to improve sustainability without compromising yield .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., HDAC pathway genes ).
  • Metabolomics : LC-MS profiling to track nitro group reduction metabolites (e.g., amine derivatives ).
  • CRISPR Screening : Knockout libraries identify resistance genes, clarifying target engagement .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem .
  • Theoretical Frameworks : Link findings to nitroheterocycle pharmacology or HDAC inhibition mechanisms to guide hypothesis-driven research .

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